T-1095 - 209746-59-8

T-1095

Catalog Number: EVT-282916
CAS Number: 209746-59-8
Molecular Formula: C26H28O11
Molecular Weight: 516.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

T-1095 is a synthetic derivative of phlorizin, a naturally occurring glucoside found in the bark of apple trees. [, , , ] It acts as a potent and orally bioavailable inhibitor of sodium-glucose cotransporters (SGLTs), particularly SGLT2, which is primarily responsible for glucose reabsorption in the kidneys. [, , , , , ] This inhibition leads to increased urinary glucose excretion and subsequent lowering of blood glucose levels. [, , , , , , , ] T-1095 is recognized as a valuable tool in diabetes research, particularly for investigating glucose toxicity and its impact on various tissues and organs. [, , , , , , , , , ]

  • Replacing the O-glycosidic bond with a C-glycosidic bond: This modification makes the molecule less susceptible to enzymatic hydrolysis, increasing its stability. [, ]
  • Modifying the glucose moiety and the aglycone: These modifications aim to increase selectivity for SGLT2 over SGLT1, enhance potency, optimize pharmacological and pharmaceutical properties, and establish intellectual property protection. [, ]
  • A glucose moiety: This part of the molecule mimics glucose and contributes to the binding affinity to SGLTs. []
  • An aglycone moiety: This portion, derived from phloretin in phlorizin, likely contributes to the interaction with the transporter protein and influences the molecule's pharmacological properties. []
  • A C-glycosidic bond: This linkage replaces the labile O-glycosidic bond of phlorizin, contributing to the increased metabolic stability of T-1095. [, ]

Phlorizin

  • Compound Description: Phlorizin is a naturally occurring glucoside found in the bark of apple trees. It acts as a non-selective inhibitor of sodium-glucose cotransporters (SGLTs), including SGLT2 and SGLT1, by competing with glucose for binding. [] Phlorizin increases urinary glucose excretion and lowers blood glucose levels but has limited oral bioavailability due to its susceptibility to hydrolysis by intestinal enzymes. []
  • Relevance: Phlorizin is the parent compound and structural basis for T-1095 and other SGLT2 inhibitors. [, ] T-1095 was developed to overcome phlorizin's limitations, particularly its poor oral bioavailability. [] While phlorizin inhibits both SGLT2 and SGLT1, T-1095 shows higher selectivity for SGLT2. [, ]

T-1095A

  • Compound Description: T-1095A is the active metabolite of T-1095. [] It demonstrates potent inhibitory activity against both SGLT2 and SGLT1, with approximately tenfold greater potency than its parent compound, T-1095. []
  • Relevance: T-1095A is a key metabolite of T-1095 responsible for its pharmacological effects in vivo. [, ] The conversion of T-1095 to T-1095A in vivo contributes to its enhanced activity and efficacy as an SGLT2 inhibitor compared to its parent compound.

Canagliflozin

  • Compound Description: Canagliflozin is a potent and selective SGLT2 inhibitor that exhibits a significantly higher selectivity for SGLT2 over SGLT1 compared to T-1095. [] It is a C-glucoside, making it more metabolically stable and orally bioavailable than T-1095. []

Sergliflozin

  • Compound Description: Sergliflozin is a selective SGLT2 inhibitor that effectively lowers blood glucose levels in diabetic animal models. It shares a similar mechanism of action with T-1095 by increasing urinary glucose excretion. []

Dapagliflozin

  • Compound Description: Dapagliflozin is an orally active, selective SGLT2 inhibitor. [] It lowers blood glucose by blocking glucose reabsorption in the kidneys, leading to increased urinary glucose excretion. []
  • Relevance: Dapagliflozin shares a similar mechanism of action with T-1095 as an SGLT2 inhibitor, effectively lowering blood glucose levels. [] Both compounds represent valuable therapeutic options for managing type 2 diabetes and demonstrate the potential of SGLT2 inhibition as a treatment strategy.
Source and Classification

T-1095 was developed by Tanabe Seiyaku Co., Ltd. and has been the subject of various studies exploring its efficacy in diabetic models. It belongs to the class of medications known as sodium-glucose cotransporter inhibitors, which are primarily used in the treatment of diabetes mellitus by promoting urinary glucose excretion and thereby lowering blood glucose levels.

Synthesis Analysis

Methods

The synthesis of T-1095 involves several steps, starting from phlorizin. The compound is synthesized through a series of chemical reactions that modify the structure of phlorizin to enhance its potency and bioavailability. Key methods include:

  • Chemical Modification: The synthetic pathway includes the introduction of specific functional groups that enhance the inhibitory activity against sodium-glucose cotransporters.
  • Purification: After synthesis, T-1095 is purified using chromatographic techniques to ensure high purity levels suitable for biological testing.

Technical Details

The synthesis typically requires controlled conditions to prevent degradation of sensitive intermediates. The final product is characterized by various analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity.

Molecular Structure Analysis

Structure

The molecular formula of T-1095 is C21_{21}H23_{23}O9_{9}, and its structure features a complex arrangement that includes a benzo[b]furan moiety linked to a dihydroxypropyl group. The compound's structural characteristics are essential for its interaction with sodium-glucose cotransporters.

Data

Key structural data includes:

  • Molecular Weight: Approximately 421.4 g/mol
  • Functional Groups: Hydroxyl groups that facilitate hydrogen bonding with target proteins.
Chemical Reactions Analysis

Reactions

T-1095 undergoes specific chemical reactions that allow it to interact with sodium-glucose cotransporters effectively. These reactions include:

  • Binding Interactions: T-1095 binds to the active sites of SGLT1 and SGLT2, inhibiting glucose reabsorption.
  • Metabolism: In vivo, T-1095 is converted into its active metabolite, T-1095A, which exhibits enhanced potency against glucose transporters.

Technical Details

The binding affinity of T-1095 for SGLT1 and SGLT2 has been quantified using competitive inhibition assays, revealing IC50 values that indicate its effectiveness compared to other inhibitors like phlorizin.

Mechanism of Action

Process

The mechanism of action for T-1095 involves competitive inhibition of sodium-glucose cotransporters. By binding to these transporters in the renal tubules and intestines, T-1095 prevents glucose from being reabsorbed back into the bloodstream, leading to increased glucose excretion in urine.

Data

Studies show that T-1095 effectively lowers blood glucose levels in diabetic models by suppressing renal glucose reabsorption. Its dual action on both SGLT1 and SGLT2 enhances its therapeutic potential compared to selective inhibitors.

Physical and Chemical Properties Analysis

Physical Properties

T-1095 is a solid at room temperature with the following physical characteristics:

  • Appearance: White to off-white powder
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

Chemical properties include:

  • Stability: Stable under normal laboratory conditions but sensitive to light.
  • pH Sensitivity: Exhibits stability across a range of pH levels but may degrade under extreme conditions.

Relevant Data or Analyses

Analytical studies indicate that T-1095 maintains stability over time when stored properly, making it suitable for long-term research applications.

Applications

Scientific Uses

T-1095 has been investigated primarily for its applications in:

  • Diabetes Management: As a therapeutic agent for controlling blood sugar levels in diabetic patients.
  • Cardiovascular Research: Studies have explored its effects on cardiac function post-myocardial infarction, indicating potential implications for heart failure management.

Research continues to evaluate the safety and efficacy of T-1095 in clinical settings, particularly regarding its role as a dual inhibitor in diabetes treatment strategies. Further studies are necessary to fully understand its long-term effects and potential side effects in human populations.

Properties

CAS Number

209746-59-8

Product Name

T-1095

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[2-[3-(1-benzofuran-5-yl)propanoyl]-3-hydroxy-5-methylphenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl methyl carbonate

Molecular Formula

C26H28O11

Molecular Weight

516.5 g/mol

InChI

InChI=1S/C26H28O11/c1-13-9-17(28)21(16(27)5-3-14-4-6-18-15(11-14)7-8-34-18)19(10-13)36-25-24(31)23(30)22(29)20(37-25)12-35-26(32)33-2/h4,6-11,20,22-25,28-31H,3,5,12H2,1-2H3/t20-,22-,23+,24-,25-/m1/s1

InChI Key

BXNCIERBDJYIQT-PRDVQWLOSA-N

SMILES

CC1=CC(=C(C(=C1)OC2C(C(C(C(O2)COC(=O)OC)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O

Solubility

Soluble in DMSO, not in water

Synonyms

T1095, T 1095, T1095

Canonical SMILES

CC1=CC(=C(C(=C1)OC2C(C(C(C(O2)COC(=O)OC)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O

Isomeric SMILES

CC1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)OC)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.